molecular formula C17H18N2O2 B5706769 4-(acetylamino)-N-(4-methylbenzyl)benzamide

4-(acetylamino)-N-(4-methylbenzyl)benzamide

Cat. No. B5706769
M. Wt: 282.34 g/mol
InChI Key: MQJABUIXBWRQBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the acetylamino group, the introduction of the methylbenzyl group, and the formation of the benzamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could participate in acylation or deacylation reactions, while the benzamide group could undergo hydrolysis or aminolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetylamino and benzamide groups could enhance its solubility in polar solvents, while the methylbenzyl group could increase its lipophilicity .

Scientific Research Applications

Medicine

In the medical field, compounds like 4-acetamido-N-[(4-methylphenyl)methyl]benzamide are explored for their potential therapeutic properties. They may serve as precursors in the synthesis of various drugs or as active pharmaceutical ingredients themselves. The compound’s structural features could be key in binding to specific biological targets, thus modulating biological activity .

Biotechnology

In biotechnological research, this compound could be utilized in protein assays or as a building block for more complex bioconjugates. Its ability to interact with enzymes or receptors can be harnessed to study biological pathways or create novel biosensors .

Materials Science

The applications in materials science could involve the use of 4-acetamido-N-[(4-methylphenyl)methyl]benzamide in the development of new polymers or coatings. Its chemical properties might influence polymerization reactions or contribute to the material’s stability and durability .

Environmental Science

Environmental scientists might investigate the compound’s breakdown products or its interaction with environmental contaminants. Understanding its environmental fate can inform its safe use and disposal, ensuring minimal ecological impact .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography, spectrometry, or other analytical techniques. They can help in the quantification or detection of complex biological samples or environmental pollutants .

Pharmacology

Pharmacological studies may involve the compound’s effects on various physiological systems. It could be part of assays to determine its pharmacokinetics, metabolism, or potential as a lead compound in drug discovery processes .

Organic Synthesis

This compound can play a role in organic synthesis, serving as an intermediate in the construction of more complex molecules. Its functional groups are amenable to various chemical reactions, making it a versatile tool for synthetic chemists .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it were a pharmaceutical compound, it could have potential side effects or toxicities that would need to be evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential uses, and evaluation of its safety and efficacy .

properties

IUPAC Name

4-acetamido-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-3-5-14(6-4-12)11-18-17(21)15-7-9-16(10-8-15)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJABUIXBWRQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-[(4-methylphenyl)methyl]benzamide

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